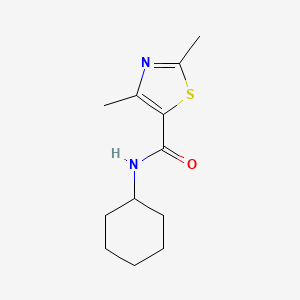
N-(2-ethyl-4-iodophenyl)-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-4-iodophenyl)-1-benzofuran-2-carboxamide, also known as PBR28, is a selective ligand for the translocator protein (TSPO). TSPO is an outer mitochondrial membrane protein that is involved in various physiological and pathological processes, including neuroinflammation, apoptosis, and oxidative stress. PBR28 has been extensively studied in scientific research due to its potential applications in neuroimaging and drug development.
作用機序
N-(2-ethyl-4-iodophenyl)-1-benzofuran-2-carboxamide binds to TSPO with high affinity and specificity, leading to the modulation of various cellular processes. TSPO is involved in the regulation of mitochondrial function, steroidogenesis, and cell death pathways. The exact mechanism of action of this compound on TSPO is still under investigation, but it is believed to modulate the activity of TSPO in a context-dependent manner.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes, including inflammation, oxidative stress, and apoptosis. This compound has been shown to decrease the production of pro-inflammatory cytokines and reactive oxygen species, as well as to increase the expression of anti-inflammatory cytokines and antioxidant enzymes. This compound has also been shown to protect against cell death induced by various insults, such as oxidative stress and mitochondrial dysfunction.
実験室実験の利点と制限
One of the main advantages of using N-(2-ethyl-4-iodophenyl)-1-benzofuran-2-carboxamide in lab experiments is its high affinity and specificity for TSPO, which allows for the accurate measurement of TSPO expression and activity. This compound is also relatively easy to synthesize and can be labeled with various isotopes for PET imaging studies. However, this compound has some limitations, including its low brain penetration and its potential off-target effects on other proteins, such as the sigma-1 receptor.
将来の方向性
There are several future directions for the use of N-(2-ethyl-4-iodophenyl)-1-benzofuran-2-carboxamide in scientific research. One potential application is the development of novel TSPO-targeted drugs for the treatment of neuroinflammatory and neurodegenerative diseases. This compound can also be used to investigate the role of TSPO in various physiological and pathological processes, such as mitochondrial function and steroidogenesis. Finally, this compound can be used in combination with other imaging modalities, such as magnetic resonance imaging (MRI) and computed tomography (CT), to obtain a more comprehensive understanding of TSPO expression and activity in vivo.
合成法
N-(2-ethyl-4-iodophenyl)-1-benzofuran-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-ethyl-4-iodoaniline with 2-nitrobenzyl alcohol, followed by reduction with palladium on carbon and treatment with trifluoroacetic acid. The resulting product is then coupled with 1-benzofuran-2-carboxylic acid to yield this compound.
科学的研究の応用
N-(2-ethyl-4-iodophenyl)-1-benzofuran-2-carboxamide has been used as a radiotracer in positron emission tomography (PET) imaging studies to visualize TSPO expression in various tissues, including the brain, heart, and kidneys. PET imaging with this compound has been shown to be useful in the diagnosis and monitoring of neuroinflammatory and neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
N-(2-ethyl-4-iodophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14INO2/c1-2-11-9-13(18)7-8-14(11)19-17(20)16-10-12-5-3-4-6-15(12)21-16/h3-10H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICONSCDGLVEAKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(2-phenylethyl)piperidine](/img/structure/B5970442.png)
![1-[4-(3-methoxyphenoxy)but-2-en-1-yl]pyrrolidine hydrochloride](/img/structure/B5970443.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B5970448.png)
![N-(3,4-difluorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B5970461.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine](/img/structure/B5970470.png)
![3-[1-(2H-1,2,3-benzotriazol-2-ylacetyl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide](/img/structure/B5970487.png)


![2-(cyclopentylcarbonyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970508.png)
![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinol](/img/structure/B5970510.png)
![[1-(4-bromobenzyl)-2-piperidinyl]methanol](/img/structure/B5970515.png)
![6-({[3-(ethoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5970518.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B5970531.png)
![N-cyclopropyl-3-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]propanamide](/img/structure/B5970537.png)
